7-Bromo-5-iodo-1H-indole
Overview
Description
7-Bromo-5-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 7th and 5th positions of the indole ring, respectively. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential bromination and iodination of indole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentration to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-iodo-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, iodine), alkyl halides, and acyl chlorides.
Cross-Coupling Reactions: Reagents include boronic acids (for Suzuki-Miyaura) and organostannanes (for Stille coupling).
Major Products Formed
Electrophilic Substitution: Products include various halogenated, alkylated, and acylated indole derivatives.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
7-Bromo-5-iodo-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-iodo-1H-indole involves its interaction with various molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can disrupt cellular processes, leading to its observed biological effects . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindole
- 7-Iodoindole
- 5,7-Dibromoindole
Uniqueness
7-Bromo-5-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological properties compared to other halogenated indoles. This dual halogenation allows for more versatile chemical modifications and potentially enhanced biological activities .
Properties
IUPAC Name |
7-bromo-5-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNFQTQICOJZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646832 | |
Record name | 7-Bromo-5-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-38-3 | |
Record name | 7-Bromo-5-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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